(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Description
(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21Cl2N3O3 and its molecular weight is 446.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with a quinoline structure are known to interact with DNA or enzymes involved in cellular processes . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. The presence of the chloro and methoxy groups could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. The presence of the chloro and methoxy groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chlorine Substituents : The presence of chlorine atoms can enhance the lipophilicity and biological activity of the compound.
- Dimethoxyphenyl Group : This moiety may contribute to the compound's interaction with biological targets.
- Quinoline Core : Known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.
The molecular formula is C18H19Cl2N2O2, with a molecular weight of approximately 368.26 g/mol.
Research indicates that compounds similar to this compound exhibit a range of biological activities, primarily through the following mechanisms:
- Inhibition of Kinases : Many quinoline derivatives act as kinase inhibitors, impacting various signaling pathways involved in cell proliferation and survival.
- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : By modulating inflammatory pathways, such compounds can alleviate conditions associated with chronic inflammation.
Anticancer Activity
Several studies have reported on the anticancer potential of quinoline derivatives. For instance:
- A study demonstrated that similar compounds inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest at specific phases. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Properties
Quinoline-based compounds have also shown significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways necessary for bacterial survival.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Research Findings Summary Table
Properties
IUPAC Name |
[6-chloro-4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-29-19-11-20(30-2)18(10-16(19)24)26-21-14-9-13(23)5-6-17(14)25-12-15(21)22(28)27-7-3-4-8-27/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJSIUQAMSKAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.